molecular formula C24H27N3O2S2 B11524748 N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

Cat. No.: B11524748
M. Wt: 453.6 g/mol
InChI Key: MBYYZBRVYGPZGM-UHFFFAOYSA-N
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Description

N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenylethyl group, and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a phenylethyl halide in the presence of a base.

    Introduction of Carbamoyl Group: The carbamoyl group can be added through the reaction of the intermediate with an isocyanate or carbamoyl chloride.

    Formation of Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified functional groups, such as alcohols or amines.

    Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide: Lacks the phenylethyl group, which may result in different biological activities.

    N-[2-(Phenylethyl)carbamoyl]-1,3-benzothiazole: Lacks the cyclohexanecarboxamide moiety, which may affect its chemical properties and reactivity.

Uniqueness

N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

InChI

InChI=1S/C24H27N3O2S2/c28-22(25-14-13-17-7-3-1-4-8-17)16-30-24-27-20-12-11-19(15-21(20)31-24)26-23(29)18-9-5-2-6-10-18/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10,13-14,16H2,(H,25,28)(H,26,29)

InChI Key

MBYYZBRVYGPZGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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